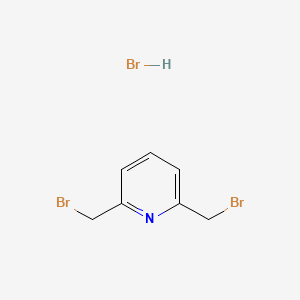

2,6-Bis(bromomethyl)pyridine hydrobromide

Description

Synthesis of 2,6-Bis(bromomethyl)pyridine (B1268884) (Neutral Precursor)

The conversion of a starting material to 2,6-bis(bromomethyl)pyridine involves the introduction of bromine atoms onto the methyl groups attached to the pyridine (B92270) ring.

A common and effective method for synthesizing 2,6-bis(bromomethyl)pyridine is through the nucleophilic substitution of the hydroxyl groups of pyridine-2,6-diyldimethanol. This transformation can be accomplished using several brominating agents.

The use of hydrobromic acid is a well-established method for the synthesis of 2,6-bis(bromomethyl)pyridine from pyridine-2,6-diyldimethanol. In a typical procedure, pyridine-2,6-dimethanol is treated with a concentrated solution of hydrobromic acid (e.g., 48% or 60%) and heated to reflux at approximately 125°C for several hours. chemicalbook.comrsc.org Following the reaction, the mixture is cooled and then neutralized with a base, such as sodium bicarbonate or potassium carbonate, to a pH of 8. chemicalbook.comrsc.org The product is then extracted from the aqueous solution using an organic solvent like dichloromethane. After drying the organic layer and removing the solvent, the crude product can be purified by flash column chromatography to yield 2,6-bis(bromomethyl)pyridine as a white solid in high yields, with some procedures reporting up to 96%. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Pyridine-2,6-diyldimethanol | 60% Hydrobromic Acid | Water | 125°C (Reflux) | 6 hours | 96% |

| Pyridine-2,6-diyldimethanol | 48% Hydrobromic Acid | Water | 125°C | 6 hours | 43% |

Phosphorus tribromide is another effective reagent for the conversion of alcohols to alkyl bromides and can be used to synthesize 2,6-bis(bromomethyl)pyridine from its diol precursor. This method is noted as a viable synthetic route in chemical literature. google.com The reaction with PBr₃ typically proceeds with an inversion of configuration at the carbon atom. A significant advantage of using PBr₃ is that it avoids the possibility of carbocation rearrangements, which can sometimes be a concern with other methods.

Thionyl bromide is a reagent analogous to thionyl chloride and is used for the conversion of alcohols to alkyl bromides. While specific detailed procedures for the synthesis of 2,6-bis(bromomethyl)pyridine using thionyl bromide are not extensively documented in readily available literature, the corresponding synthesis of 2,6-bis(chloromethyl)pyridine hydrochloride using thionyl chloride is known. patsnap.com This suggests that thionyl bromide could similarly be employed for the desired bromination.

An alternative synthetic approach starts from the more readily available and less expensive 2,6-dimethylpyridine (B142122) (2,6-lutidine). This method involves a free radical bromination of the methyl groups.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals, is a standard method for allylic and benzylic bromination. sigmaaldrich.commasterorganicchemistry.com This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride, and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the aid of light or heat. sigmaaldrich.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine molecule (present in low concentrations) to form the brominated product and another bromine radical, which continues the chain reaction. A key aspect of this method is maintaining a low concentration of molecular bromine to prevent electrophilic addition to the pyridine ring. masterorganicchemistry.com While this method is effective, it can sometimes lead to the formation of polybrominated side products if the reaction conditions are not carefully controlled. google.com

| Starting Material | Reagent | Initiator | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 2,6-Dimethylpyridine | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | 80°C (Reflux) | 24 hours | Up to 93% (using a similar brominating agent) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-bis(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N.BrH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYALJOYSDWMTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CBr)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579246 | |

| Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73004-40-7 | |

| Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2,6-Bis(bromomethyl)pyridine (B1268884) (Neutral Precursor)

Precursor Synthesis Routes to 2,6-Bis(bromomethyl)pyridine

The synthesis of 2,6-Bis(bromomethyl)pyridine is often achieved by the bromination of Pyridine-2,6-dimethanol. chemicalbook.com The following sections describe the common synthetic routes for this and other key precursors.

Pyridine-2,6-dimethanol is a crucial precursor, and its synthesis is typically accomplished through the reduction of pyridine-2,6-dicarboxylic acid or its esters. rsc.orggoogle.com

One common method involves the reduction of dimethyl pyridine-2,6-dicarboxylate. In this procedure, the diester is dissolved in an alcohol such as methanol or ethanol, and a reducing agent like sodium borohydride is added in portions, often under ice-bath conditions. chemicalbook.comchemicalbook.com This reaction has been reported to produce Pyridine-2,6-dimethanol in yields as high as 96%. chemicalbook.com

An alternative, more direct route simplifies the process by reducing pyridine-2,6-dicarboxylic acid directly, bypassing the esterification step. google.com This method employs a sodium borohydride/iodine (NaBH₄/I₂) reduction system in a solvent like tetrahydrofuran (THF). This two-step synthesis (oxidation of 2,6-lutidine followed by reduction) has been shown to yield the final product in 72%. google.com

| Synthesis Method | Starting Material | Reagents | Yield |

| Ester Reduction | Dimethyl pyridine-2,6-dicarboxylate | Sodium borohydride, Methanol | 96% chemicalbook.com |

| Direct Acid Reduction | Pyridine-2,6-dicarboxylic acid | Sodium borohydride, Iodine, THF | 72% google.com |

Diethyl pyridine-2,6-dicarboxylate is a common intermediate synthesized from pyridine-2,6-dicarboxylic acid. The standard procedure is an acid-catalyzed esterification (Fischer esterification).

In one high-yield method, pyridine-2,6-dicarboxylic acid is heated to reflux in ethanol with a catalytic amount of concentrated sulfuric acid for approximately 8 hours. chemicalbook.com After workup, this process can afford Diethyl Pyridine-2,6-dicarboxylate as a white powder in yields up to 94%. chemicalbook.com Another reported method involves reacting the dicarboxylic acid in ethanol with acetyl chloride, which produces the target ester in an 80% yield. rsc.org

| Synthesis Method | Catalyst | Reagents | Yield |

| Fischer Esterification | Sulfuric Acid (conc.) | Pyridine-2,6-dicarboxylic acid, Ethanol | 94% chemicalbook.com |

| Acetyl Chloride Method | - | Pyridine-2,6-dicarboxylic acid, Ethanol, Acetyl chloride | 80% rsc.org |

Formation of 2,6-Bis(bromomethyl)pyridine Hydrobromide Salt

Protonation Mechanism and Salt Formation Principles

The formation of this compound is a direct application of fundamental acid-base chemistry. The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons, which makes it a Lewis base. This basic character allows the pyridine derivative to react with strong acids, such as hydrobromic acid (HBr).

The protonation mechanism involves the donation of the electron lone pair from the nitrogen atom to a proton (H⁺) from hydrobromic acid. This forms a coordinate covalent bond between the nitrogen and the hydrogen, resulting in a positively charged pyridinium (B92312) cation. The bromide ion (Br⁻), the conjugate base of HBr, forms an ionic bond with the pyridinium cation, resulting in the hydrobromide salt.

This salt formation is evident in synthetic procedures for 2,6-Bis(bromomethyl)pyridine. When its precursor, pyridine-2,6-dimethanol, is heated with hydrobromic acid, the bromination reaction occurs, and the resulting product exists in the acidic solution as the protonated hydrobromide salt. chemicalbook.com To isolate the neutral, free-base form of 2,6-Bis(bromomethyl)pyridine, the acidic solution must be neutralized with a base, such as sodium bicarbonate, to a pH of 8. chemicalbook.com This deprotonates the pyridinium nitrogen, yielding the neutral compound which can then be extracted with an organic solvent. chemicalbook.com The existence of the stable, isolatable hydrobromide salt is well-documented. bldpharm.com

Nucleophilic Substitution Reactions of Bromomethyl Moieties

The benzylic-like nature of the bromine atoms in 2,6-bis(bromomethyl)pyridine makes them excellent leaving groups for nucleophilic substitution reactions (SN2). This reactivity is the cornerstone of its application in synthetic chemistry, enabling the formation of new carbon-heteroatom bonds.

The reaction of 2,6-bis(bromomethyl)pyridine with primary and secondary amines, as well as nitrogen-containing heterocycles, provides a straightforward route to a diverse array of N-substituted pyridine derivatives. These reactions typically proceed under basic conditions to neutralize the hydrobromic acid formed as a byproduct.

The versatility of this reaction is demonstrated in the synthesis of various chelating agents and ligands. For instance, the reaction with N-heterocycles like pyrazole and imidazole leads to the formation of multidentate ligands. A notable example is the synthesis of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine sigmaaldrich.comsigmaaldrich.com. Similarly, it is employed in the preparation of large macrocyclic ligands incorporating benzimidazole units and in the synthesis of dicationic imidazolium-linked cyclophanes sigmaaldrich.comsigmaaldrich.com.

A well-documented procedure for the synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine involves a two-step process starting from 2,6-pyridinedimethanol. The diol is first converted to its ditosylate, which is then reacted with the sodium salt of pyrazole (NaPz) in tetrahydrofuran (THF) to yield the final product core.ac.uknih.govresearchgate.net. This method highlights the utility of sulfonate esters as effective alternatives to the bromide for nucleophilic substitution.

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| 2,6-Pyridinedimethylene-ditosylate | 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine | Sodium pyrazole, THF, overnight | 76% | core.ac.uk |

| 2,6-Bis(bromomethyl)pyridine | 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | 3,5-Diphenylpyrazole, Base | Not specified | sigmaaldrich.comsigmaaldrich.com |

| 2,6-Bis(bromomethyl)pyridine | Imidazolium-linked cyclophane | Histamine derivative | Not specified | sigmaaldrich.comsigmaaldrich.com |

These reactions are fundamental in the construction of ligands for coordination chemistry and materials science, where the pyridine nitrogen and the appended N-heterocycles can coordinate to metal ions.

While less specifically documented for 2,6-bis(bromomethyl)pyridine itself in the reviewed literature, the high reactivity of benzylic bromides suggests that they readily react with sulfur and oxygen nucleophiles.

Reactions with thiols or their corresponding thiolates would lead to the formation of bis(thioether) derivatives. These reactions are a standard method for C-S bond formation. The synthesis of small-ring, potentially tridentate Se(2)N(pyridyl)-donor macrocycles from 2,6-bis(bromomethyl)pyridine has been reported, indicating that similar reactions with sulfur nucleophiles are highly feasible sigmaaldrich.comsigmaaldrich.com.

Similarly, reactions with alkoxides, such as sodium ethoxide or potassium tert-butoxide, are expected to yield bis(ether) products, 2,6-bis(alkoxymethyl)pyridines. These nucleophilic substitution reactions are common for benzylic halides. Although direct examples with 2,6-bis(bromomethyl)pyridine were not prominent in the search results, the general reactivity of such substrates is well-established.

| Nucleophile | Expected Product | General Reaction Type |

| R-SH (Thiol) / R-S⁻ (Thiolate) | 2,6-Bis((R-thio)methyl)pyridine | SN2 |

| R-OH (Alcohol) / R-O⁻ (Alkoxide) | 2,6-Bis((R-oxy)methyl)pyridine | SN2 |

Cross-Coupling Reactions and Advanced Functionalization Strategies

The bromomethyl groups of 2,6-bis(bromomethyl)pyridine can also serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While the majority of cross-coupling literature focuses on aryl or vinyl halides, the use of benzylic halides is a known and valuable extension of these methodologies.

Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. Benzylic bromides, including primary ones like those in 2,6-bis(bromomethyl)pyridine, are suitable substrates for this reaction, allowing for the formation of diarylmethane structures or the introduction of alkyl or vinyl groups acs.orgacs.orgwikipedia.org.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. This method is known for its high functional group tolerance and its applicability to a wide range of substrates, including benzylic halides wikipedia.orgorganic-chemistry.orgrsc.orgchem-station.com. This would allow for the coupling of various organic fragments to the methylene (B1212753) positions of the pyridine core.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide in the presence of a palladium catalyst. Benzylic halides are known to participate in Stille couplings, providing another avenue for C-C bond formation wikipedia.orgorganic-chemistry.orgharvard.edulibretexts.org.

These cross-coupling strategies represent advanced methods for the functionalization of the 2,6-bis(bromomethyl)pyridine scaffold, moving beyond simple nucleophilic substitution to create more complex carbon skeletons. The choice of coupling reaction and catalyst system would depend on the desired final product and the functional groups present in the coupling partners.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Potential Product from 2,6-Bis(bromomethyl)pyridine |

| Kumada | R-MgX | Ni or Pd complexes | 2,6-Bis(R-methyl)pyridine |

| Negishi | R-ZnX | Ni or Pd complexes | 2,6-Bis(R-methyl)pyridine |

| Stille | R-SnR'₃ | Pd complexes | 2,6-Bis(R-methyl)pyridine |

Applications in Advanced Material Synthesis and Ligand Design

Macrocyclic and Supramolecular Architectures

The conformational flexibility of the bromomethyl arms of 2,6-bis(bromomethyl)pyridine (B1268884) makes it an ideal starting material for the synthesis of macrocycles nih.gov. These large, ring-shaped molecules are of significant interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules and ions.

Design and Synthesis of Macrocyclic Ligands

The design of macrocyclic ligands often involves the strategic connection of two or more reactive sites on a molecular scaffold. 2,6-Bis(bromomethyl)pyridine provides a rigid and well-defined central component onto which other molecular fragments can be attached to form a closed ring.

A key method for the synthesis of polyamine macrocycles is the Richman-Atkins cyclization. This procedure has been successfully modified to utilize β-trimethylsilylethanesulfonamides (SES-sulfonamides) for the preparation of polyazamacrocyclic compounds. In one such application, N,N′,N′′-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazanonane was reacted with 2,6-bis(bromomethyl)pyridine in the presence of cesium carbonate in dimethylformamide (DMF) to yield the corresponding macrocyclic product. This reaction demonstrates the utility of 2,6-bis(bromomethyl)pyridine as an effective dielectrophile in forming macrocyclic structures under mild conditions nih.gov.

The Richman-Atkins approach is particularly valuable for creating pyridinophanes, a class of macrocycles incorporating a pyridine (B92270) ring. For instance, 12-membered tetra-aza macrocyclic pyridinophanes bearing electron-withdrawing groups have been synthesized using Richman-Atkins-type conditions for the crucial cyclization step beilstein-journals.org.

| Reactants | Reagents | Solvent | Product |

| N,N′,N′′-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazanonane and 2,6-bis(bromomethyl)pyridine | Cesium carbonate | DMF | Polyazamacrocycle |

| Diethylene triamine (DETA) derivatives and substituted 2,6-bis(bromomethyl)pyridine | Base | DMF | 12-Membered Tetra-aza Macrocyclic Pyridinophanes |

N-heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry and catalysis. 2,6-Bis(bromomethyl)pyridine serves as a scaffold for the synthesis of novel tridentate bis-NHC pro-ligands. In a notable example, a bis-caffeine containing NHC ligand was synthesized. The process involved the reaction of 2,6-bis(bromomethyl)pyridine with deprotonated theophylline, followed by further synthetic steps to generate the final mesoionic carbene ligand precursor nih.gov. This demonstrates the adaptability of the 2,6-bis(bromomethyl)pyridine core in creating complex, functional ligands for coordination chemistry.

Construction of Cage Compounds

Molecular cages are three-dimensional structures with internal cavities capable of encapsulating guest molecules. The synthesis of these intricate architectures often relies on the principles of self-assembly, where carefully designed molecular components spontaneously combine to form the final cage structure. While direct synthesis of a discrete molecular cage starting from 2,6-bis(bromomethyl)pyridine hydrobromide is not extensively detailed, its derivatives are key components in the construction of larger, self-assembled coordination cages. For example, tetrapyridyl-substituted cavitands can be linked by square-planar palladium or platinum complexes to form robust coordination cages with large internal cavities rsc.org. Ligands derived from 2,6-bis(bromomethyl)pyridine, with their divergent reactive sites, are ideal candidates for forming the panels or vertices of such polyhedral structures. The self-assembly of arene–ruthenium(II) clips with tritopic platinum(II) metalloligands, for instance, leads to the formation of hexanuclear trigonal prismatic cages escholarship.org.

Self-Assembling Systems and Amphiphilic Derivatives

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, can spontaneously assemble into ordered structures in solution, such as micelles, vesicles, and nanotubes. 2,6-Bis(bromomethyl)pyridine is a valuable precursor for creating such amphiphilic molecules.

For instance, N-benzyl 1,4-dihydropyridine (B1200194) derivatives can be synthesized, and the subsequent bromination of the methyl groups at the 2 and 6 positions, followed by nucleophilic substitution with pyridine derivatives, yields amphiphilic 1,4-dihydropyridines. These molecules exhibit self-assembling properties, forming nano-aggregates in aqueous solutions. The critical aggregation concentration (CAC), the concentration at which self-assembly begins, is a key parameter in characterizing these systems.

The self-assembly of pyridine-based amphiphiles can be influenced by interactions with other molecules. For example, a pyridine-based amphiphile complexed with various regioisomers of dihydroxy naphthalene (B1677914) can self-assemble into nanotubes with different inner diameters or nanofibers, depending on the specific isomer used. This highlights the potential for fine-tuning the morphology of the resulting nanostructures.

Coordination Chemistry and Metallosupramolecular Systems

The pyridine nitrogen atom in ligands derived from 2,6-bis(bromomethyl)pyridine provides a coordination site for metal ions, leading to the formation of a wide range of metallosupramolecular architectures. These are complex, multi-component systems held together by non-covalent coordination bonds between metal ions and ligands.

The coordination chemistry of pyridinophane macrocycles, which can be synthesized from 2,6-bis(bromomethyl)pyridine, has been extensively studied. The size of the macrocycle and the nature of the substituents on the pyridine ring can significantly influence the metal binding properties and the geometry of the resulting metal complexes escholarship.org. For example, the coordination of Zn(II) by a library of pyridine-modified Py2N2 pyridinophanes has been investigated, revealing how structural modifications to the macrocycle affect its metal binding affinity escholarship.org.

Furthermore, ligands containing the 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework, which can be conceptually derived from the 2,6-disubstituted pyridine motif, are known for their versatile coordination abilities and have been used to construct coordination polymers.

Advanced Organic Scaffolds and Functional Derivatives

Beyond its role in ligand design for metal complexation, 2,6-bis(bromomethyl)pyridine is a key starting material for purely organic structures, including heterocyclic derivatives and macrocycles with unique properties.

2,6-Bis(bromomethyl)pyridine is utilized in the synthesis of novel pyridine-pyrazole derivatives. scientificlabs.co.uk A prominent example is the preparation of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. scientificlabs.co.uk These compounds are part of a broader class of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which are highly valued in coordination chemistry for their ability to form stable, tridentate complexes with transition metals. researchgate.net The synthesis typically involves the reaction of 2,6-bis(bromomethyl)pyridine with a substituted pyrazole. The resulting derivatives serve as scaffolds for constructing coordination polymers and materials with potential applications in areas like spin crossover (SCO). researchgate.netnih.gov

The compound is also a precursor for the synthesis of small-ring macrocycles containing selenium. Specifically, it is used to prepare potentially tridentate Se(2)N(pyridyl)-donor macrocycles. scientificlabs.co.uk The synthesis involves reacting 2,6-bis(bromomethyl)pyridine with selenium-containing building blocks. core.ac.uk For example, the reaction can yield 11-membered rings where the planar o-phenylene and pyridyl rings lie at an angle to each other. core.ac.uk Structural analysis of these selenoether macrocycles reveals close contacts between the selenium atoms and the pyridine nitrogen, suggesting potential for specific coordination properties. core.ac.uk

2,6-Bis(bromomethyl)pyridine is a fundamental building block in the synthesis of pyridinophane derivatives. nih.gov These are a class of azamacrocycles that have been explored in host-guest chemistry due to their conformational flexibility. nih.gov An improved and scalable synthesis has been developed for N,N'-di(toluenesulfonyl)-2,11-diaza 4pyridinophane (TsN4), which serves as a versatile precursor for a wide range of both symmetric and asymmetrically N-substituted pyridinophane ligands. nih.govrsc.org This allows for the creation of a diverse library of macrocyclic ligands from a common starting material. nih.gov

Oligomeric Ligands with Functionalized Tethers

2,6-Bis(bromomethyl)pyridine serves as a key precursor in the synthesis of oligomeric ligands, particularly dimeric structures, which are subsequently employed in the construction of metal-organic frameworks (MOFs). These MOFs, often referred to as oligoMOFs, exhibit unique properties stemming from the nature of the oligomeric ligand. The synthesis of these ligands typically involves the reaction of 2,6-bis(bromomethyl)pyridine with other organic molecules to create extended structures with functionalized tethers.

The process for synthesizing dimeric ligands often begins with a Williamson ether synthesis. This involves reacting a bromoaryl linker, derived from a precursor like 2,6-bis(bromomethyl)pyridine, with a molecule such as diethyl 2-hydroxyterephthalate. rsc.org This initial step yields an ester-protected version of the ligand, which is then hydrolyzed to produce the final dimeric carboxylic acid ligand. These ligands feature a central pyridine unit within the tether connecting two terephthalate (B1205515) moieties. rsc.org

Research has demonstrated the critical role of the pyridine's nitrogen position within the tether. Specifically, dimeric ligands incorporating the 2,6-pyridine motif have been shown to be particularly effective in generating highly porous and crystalline oligoMOFs. rsc.org For instance, the reaction of such ligands with zinc(II) nitrate (B79036) hexahydrate under solvothermal conditions can lead to the formation of isoreticular MOFs (IRMOFs) with high surface areas. rsc.org The resulting oligoIRMOFs often exhibit the same topology as the parent IRMOF-1, but with the added functionality of the pyridine-containing tether within the pores. rsc.org

The functionalized tethers within these oligoMOFs offer significant opportunities for postsynthetic modification. The Lewis basic pyridine sites can be used to coordinate additional metal ions or to catalyze reactions within the pores of the framework. This approach allows for the creation of multifunctional materials with potential applications in gas storage, separation, and catalysis.

To illustrate the impact of the ligand structure on the resulting MOF, a comparative table is presented below, detailing various oligomeric ligands and the properties of the MOFs they form.

| Ligand | Precursor for Tether | Resulting MOF Topology | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Reference |

| Dimeric Ligand (L1) | 2,6-Bis(bromomethyl)pyridine | IRMOF-1 | High (specific value not detailed in source) | rsc.org |

| Dimeric Ligand (L3) | Bromoaryl linker with 2,6-pyridine motif | IRMOF-1 | High (specific value not detailed in source) | rsc.org |

| Monomeric Ligand (H2bdc-3-py) | 3-(Bromomethyl)pyridine hydrobromide | New MOF phase (not IRMOF-1) | Lower than IRMOF-1 | rsc.org |

| Pyridine-2,5-dicarboxylic acid | Not applicable | nov | 330 | rsc.org |

Fluorescent Materials Development

The rigid and aromatic nature of the pyridine ring, combined with the reactive bromomethyl groups, makes this compound a valuable scaffold for the development of fluorescent materials. These materials find applications in various fields, including chemical sensing, bioimaging, and optoelectronics. The synthesis of such materials often involves the reaction of 2,6-bis(bromomethyl)pyridine with fluorescent organic molecules to create larger, more complex systems with tailored photophysical properties.

One approach to developing fluorescent materials is the synthesis of macrocyclic compounds. The bifunctionality of 2,6-bis(bromomethyl)pyridine allows it to act as a "hinge" unit in the formation of large, cyclic structures. nih.gov By reacting it with other aromatic or heteroaromatic species, fluorescent macrocycles can be constructed. The fluorescence properties of these macrocycles, such as their emission wavelength and quantum yield, can be tuned by carefully selecting the other components of the macrocycle.

Furthermore, 2,6-bis(bromomethyl)pyridine can be used to synthesize ligands for fluorescent coordination polymers and metal complexes. The pyridine nitrogen atom provides a coordination site for metal ions, while the rest of the ligand can be functionalized with fluorophores. For example, a conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties has been shown to be a highly sensitive and selective fluorescent sensor for palladium ions. nih.gov The interaction of the palladium ions with the polymer leads to a quenching of its fluorescence, providing a clear signal for the presence of the metal.

The development of pyridine-based fluorescent sensors for various analytes is an active area of research. These sensors often operate based on mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). The design of the sensor molecule, which can be derived from 2,6-bis(bromomethyl)pyridine, is crucial for achieving high selectivity and sensitivity for the target analyte.

The following table provides examples of pyridine-based fluorescent materials and their key photophysical properties.

| Compound Type | Target Analyte/Application | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Finding |

| Polymer with 2,6-bis(2-thienyl)pyridine units | Pd²⁺ detection | Not specified | Not specified | High sensitivity and selectivity for palladium ions based on fluorescence quenching. nih.gov |

| Pyridine-based fluorophores | Benzene and gasoline adulteration sensing | UV region | 300 - 450 | The solvent environment plays a crucial role in the deactivation of the excited state, enabling optical sensing. |

| Pyrrolo[3,4-c]pyridine-based chemosensor | Fe³⁺/Fe²⁺ detection | Not specified | Not specified | Acts as a "turn-off" fluorescent sensor for iron ions. |

| Pyridine-constrained bis(triazole-linked hydroxyquinoline) | Zn²⁺ sensing | Not specified | Not specified | Exhibits reversible fluorescence enhancement upon complexation with zinc ions. |

Advanced Characterization and Structural Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of the compound in both solution and solid states. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary information.

NMR spectroscopy is a powerful tool for elucidating the molecular framework by probing the chemical environments of hydrogen and carbon atoms. While complete spectral data for the hydrobromide salt is not widely published, the data for the corresponding free base, 2,6-Bis(bromomethyl)pyridine (B1268884), is well-documented and provides a crucial reference.

For the neutral 2,6-Bis(bromomethyl)pyridine, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum exhibits a characteristic triplet and doublet pattern for the aromatic protons of the pyridine (B92270) ring and a singlet for the chemically equivalent bromomethyl protons. researchgate.netresearchgate.net The ¹³C NMR spectrum shows distinct signals for the methyl, aromatic, and quaternary carbons. researchgate.net

It is important to note that the NMR spectrum of the hydrobromide salt would show significant differences due to the protonation of the pyridine nitrogen. This would lead to a general downfield shift of the ring protons and carbons, and the appearance of a new signal for the acidic N-H proton, typically in a solvent like DMSO-d₆.

Note: Data compiled from multiple sources reporting analysis of the neutral compound. researchgate.netresearchgate.net Slight variations in chemical shifts are due to differences in instrumentation and concentration.

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition. For a salt like 2,6-Bis(bromomethyl)pyridine hydrobromide, techniques such as Electrospray Ionization (ESI) are ideal as they can directly analyze the cationic component.

High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) analyzer offers precise mass measurements. The cationic part of the molecule, the 2,6-bis(bromomethyl)pyridinium ion ([C₇H₈Br₂N]⁺), has been analyzed. The experimentally determined mass is found to be in excellent agreement with the theoretically calculated value, confirming its elemental formula. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be characterized by several key absorption bands. These include C-H stretching and bending modes for the aromatic ring and methylene (B1212753) groups, aromatic C=C and C=N ring stretching vibrations, and the C-Br stretching frequency.

A crucial feature in the IR spectrum of the hydrobromide salt, which distinguishes it from its free base, is the presence of a broad and strong absorption band corresponding to the N⁺-H stretching vibration of the pyridinium (B92312) cation. This band is a definitive indicator of the protonated state of the pyridine nitrogen.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single crystal X-ray diffraction studies have been performed on both the neutral 2,6-Bis(bromomethyl)pyridine and its hydrobromide salt, 2,6-bis(bromomethyl)pyridinium bromide. researchgate.netdatapdf.com The hydrobromide salt crystallizes in the monoclinic crystal system. researchgate.net Research has shown that it is isomorphous with its chloro-analogue, 2,6-bis(chloromethyl)pyridinium chloride, meaning they share the same crystal packing arrangement. researchgate.net

Note: Detailed unit cell dimensions and space group information are available in the cited literature.

In the solid-state structure of the neutral compound, the bromomethyl groups extend to opposite sides of the pyridine ring and are oriented nearly perpendicular to its plane. datapdf.com

The crystal packing of a compound is governed by a network of non-covalent intermolecular interactions. In the case of 2,6-bis(bromomethyl)pyridinium bromide, the structure is significantly influenced by strong hydrogen bonding and halogen-halogen contacts. researchgate.net

A primary organizing feature is the classical N⁺—H···Br⁻ hydrogen bond formed between the pyridinium cation and the bromide counter-ion. This interaction, along with several Br···Br contacts, links the molecules into layers parallel to the ac plane of the unit cell. researchgate.net Further Br···Br contacts then connect these layers, building the three-dimensional crystal lattice. researchgate.net

In the crystal structure of the neutral 2,6-Bis(bromomethyl)pyridine, different interactions are observed. The molecules arrange themselves into stacks along the c-axis, facilitated by π-π stacking interactions between adjacent pyridine rings, with a centroid-to-centroid distance of 3.778 Å. datapdf.com Additionally, a short Br···Br contact of 3.6025 Å is observed between inversion-related molecules, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bond interaction. datapdf.com

Isomorphism with Halogen Analogs

The hydrobromide salt of 2,6-Bis(bromomethyl)pyridine, also known as 2,6-bis(bromomethyl)pyridinium bromide, demonstrates isomorphism with its chlorinated counterpart, 2,6-bis(chloromethyl)pyridinium chloride. nih.gov Isomorphous compounds are those that have analogous chemical formulas and crystallize in the same crystallographic form. The crystal structures of both the bromide and chloride salts are characterized by similar packing arrangements and intermolecular interactions. nih.govresearchgate.net

It is also noteworthy that the neutral (non-protonated) forms of these compounds, 2,6-bis(bromomethyl)pyridine and 2,6-bis(chloromethyl)pyridine, also constitute an isomorphous pair. nih.gov In the crystal structure of the neutral brominated compound, the bromomethyl arms exhibit conformational flexibility and are oriented on opposite sides of the pyridine plane. nih.gov

Table 1: Comparison of Structural Features in Isomorphous Halogen Analogs

| Feature | 2,6-Bis(bromomethyl)pyridinium bromide | 2,6-Bis(chloromethyl)pyridinium chloride |

|---|---|---|

| Isomorphism | Yes, isomorphous with the chloride analog. nih.gov | Yes, isomorphous with the bromide analog. nih.gov |

| Primary H-Bond | Classical N⁺—H···Br⁻ hydrogen bond forms layers. nih.gov | Classical N⁺—H···Cl⁻ hydrogen bond forms layers. nih.gov |

| Halogen Contacts | Multiple Br···Br contacts link layers and form ladder-like motifs. nih.govresearchgate.net | Multiple Cl···Cl contacts link layers and form ladder-like motifs. nih.govresearchgate.net |

| Crystal Packing | Layered structure parallel to the ac plane. nih.gov | Layered structure parallel to the ac plane. nih.gov |

Dynamic Behavior and Solution Studies

Variable Temperature NMR Spectroscopy for Conformational Dynamics

The two bromomethyl groups attached to the pyridine ring possess rotational freedom around the C(ring)–C(methylene) single bonds. nih.gov This conformational flexibility means that the molecule can exist in various rotational conformations (rotamers) in solution, which may interconvert rapidly. Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying such dynamic processes. copernicus.org

While specific VT-NMR studies on this compound are not extensively detailed in the available literature, the principles of the technique allow for a clear prediction of its application. By recording NMR spectra at different temperatures, one can monitor changes in the signals of the methylene (-CH₂Br) protons.

At high temperatures, if the rotation around the C-C bonds is fast on the NMR timescale, the two methylene protons would appear as a single, sharp averaged signal. As the temperature is lowered, the rate of this rotation decreases. When the rate of exchange becomes comparable to the NMR frequency difference between the non-equivalent proton environments in a "frozen" conformation, the signal will broaden. Upon further cooling, the signal will sharpen again and split into multiple distinct signals corresponding to the individual, non-equivalent protons of the stable conformer(s). The temperature at which the signals merge is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. beilstein-journals.org Such studies provide critical data on the energy landscape of the molecule's conformational dynamics. unibas.it

Solvent and Substituent Effects on Reaction Kinetics and Mechanisms

The chemical reactivity of this compound is dominated by nucleophilic substitution at the electrophilic benzylic carbons of the bromomethyl groups. The kinetics and mechanism of these reactions (Sₙ1 vs. Sₙ2) are highly sensitive to the choice of solvent and the nature of the attacking nucleophile. libretexts.orglibretexts.org

Solvent Effects: The type of solvent used can dramatically influence the reaction pathway.

Polar protic solvents (e.g., water, methanol, ethanol) are effective at solvating both cations and anions. They can stabilize the bromide leaving group and any potential carbocation intermediate that would form in an Sₙ1 mechanism. By stabilizing the transition state leading to a carbocation, these solvents favor the Sₙ1 pathway. libretexts.org

Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thereby increasing the rate of Sₙ2 reactions, which depend on the concentration and strength of the nucleophile. libretexts.org Studies on related intramolecular substitution reactions have shown that solvents like DMF and DMSO can lead to faster reaction rates at lower temperatures compared to less polar options. acs.org

Substituent Effects: The rate of nucleophilic substitution is also governed by the properties of the nucleophile, which can be modulated by its substituents. For a given nucleophile, the presence of electron-donating groups (EDGs) increases its electron density and therefore its nucleophilicity, leading to a faster Sₙ2 reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction rate. This relationship can be quantified using Hammett or Brønsted correlations, which relate reaction rates to the electronic properties of substituents. rsc.org

Table 2: Expected Influence of Solvent on Nucleophilic Substitution Mechanisms

| Solvent Type | Primary Solvation Effect | Favored Mechanism | Expected Kinetic Outcome |

|---|---|---|---|

| Polar Protic (e.g., H₂O, MeOH) | Stabilizes carbocation intermediates and leaving groups via H-bonding. libretexts.org | Sₙ1 | Rate primarily depends on substrate concentration; unimolecular kinetics. |

| Polar Aprotic (e.g., DMSO, DMF) | Enhances nucleophilicity by poorly solvating anions. libretexts.orglibretexts.org | Sₙ2 | Rate depends on both substrate and nucleophile concentrations; bimolecular kinetics. |

| Nonpolar (e.g., Hexane, Toluene) | Poorly solvates charged species, generally disfavoring both mechanisms. | N/A | Very slow reaction rates. |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 2,6-Bis(bromomethyl)pyridine (B1268884). derpharmachemica.com

The molecular structure and properties of 2,6-Bis(bromomethyl)pyridine have been investigated using DFT methods. derpharmachemica.comresearchgate.net A prevalent approach involves the use of the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. derpharmachemica.comresearchgate.net This functional is paired with a basis set, such as 6-311G(d,p), to compute the molecular structure, vibrational frequencies, and energies of the optimized geometry. derpharmachemica.com This level of theory is well-regarded for providing reliable vibrational frequency data for organic compounds, especially when the results are appropriately scaled to account for factors like electron correlation and anharmonicity. derpharmachemica.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.org For 2,6-Bis(bromomethyl)pyridine, the initial molecular geometry is typically generated using standard geometrical parameters. derpharmachemica.comresearchgate.net This structure is then minimized without constraints to find a stable conformation. derpharmachemica.com

Using the B3LYP/6-311G(d,p) level of theory, the local minimum energy for the optimized structure of 2,6-Bis(bromomethyl)pyridine was calculated to be approximately -5474.0925 atomic units (a.u.). derpharmachemica.com The optimization process also yields key structural parameters, including bond lengths and angles, which have been shown to be in good agreement with experimental data. derpharmachemica.com

Table 1: Calculated Optimized Bond Lengths for 2,6-Bis(bromomethyl)pyridine

| Bond Type | Calculated Length (Å) |

|---|---|

| C-C | 1.382 – 1.496 |

| C-Br | 1.950 – 1.956 |

| C-H | 0.930 – 0.970 |

| C-N | 1.334 – 1.343 |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Electronic Structure and Reactivity Analysis

The electronic properties of a molecule govern its reactivity and interactions. Analyses such as Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping provide a lens through which to view these characteristics.

The reactivity of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. derpharmachemica.com

A larger HOMO-LUMO gap suggests lower reactivity, as it indicates that more energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com For 2,6-Bis(bromomethyl)pyridine, the frontier orbital gap has been calculated to be 4.65 eV. derpharmachemica.com This value provides a quantitative measure of the molecule's stability and the energy required for electronic transitions. derpharmachemica.com

Table 2: Frontier Orbital Energy Gap for 2,6-Bis(bromomethyl)pyridine

| Parameter | Energy (eV) |

|---|---|

| HOMO-LUMO Gap | 4.65 |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. derpharmachemica.comuni-muenchen.de The MESP map illustrates the molecular size and shape, along with regions of positive, negative, and neutral electrostatic potential. derpharmachemica.com This allows for the identification of electron-rich areas susceptible to electrophilic attack and electron-deficient areas prone to nucleophilic attack. nih.gov

In the context of 2,6-Bis(bromomethyl)pyridine, MESP analysis is employed to investigate the relationship between the molecule's structure and its physicochemical properties. derpharmachemica.com The resulting MESP diagram reveals the electrostatic potential across the molecule's surface, highlighting the reactive sites and providing insight into its intermolecular interactions. derpharmachemica.comscispace.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.